4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride

Antiviral Drug Discovery Fragment-Based Screening Structural Biology

This compound is a chiral, non-polymer small molecule that functions as a validated fragment hit against Enterovirus D68 (EV-D68) RNA-dependent RNA polymerase (3Dpol). Its structure, confirmed by X-ray crystallography in complex with the target, features a specific (1r,4R) cyclohexane and (2R)-oxolane stereochemistry, distinguishing it from other cyclohexylamine analogs. The (1r,4R) and (2R) chiral centers are critical for the observed binding pose, and racemic mixtures or analogs with different substituents on the cyclohexane or oxolane rings will not replicate this specific interaction. It is a key starting point for structure-based drug design programs targeting EV-D68 3Dpol.

Molecular Formula C13H26ClNO
Molecular Weight 247.81
CAS No. 2445749-84-6
Cat. No. B2870643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride
CAS2445749-84-6
Molecular FormulaC13H26ClNO
Molecular Weight247.81
Structural Identifiers
SMILESCCC1CCC(CC1)NCC2CCCO2.Cl
InChIInChI=1S/C13H25NO.ClH/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13;/h11-14H,2-10H2,1H3;1H/t11?,12?,13-;/m1./s1
InChIKeyHTNOLJOLDOXMKH-MCEQWSITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine Hydrochloride: A Validated Antiviral Fragment Hit


4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride (CAS 2445749-84-6) is a chiral, non-polymer small molecule that functions as a fragment hit against the Enterovirus D68 (EV-D68) RNA-dependent RNA polymerase (3Dpol) [1]. Its structure, confirmed by X-ray crystallography in complex with the target, features a specific (1r,4R) cyclohexane and (2R)-oxolane stereochemistry, distinguishing it from other cyclohexylamine analogs [2]. This compound is a member of the arylcyclohexylamine class, a group known for diverse pharmacological activities, and its validated target engagement makes it a key starting point for structure-based drug design [3].

Why Generic 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine Hydrochloride Substitution Fails


Generic substitution or the use of closely related cyclohexylamine analogs is not viable for this specific compound due to its demonstrated and highly specific binding interaction with the EV-D68 3Dpol enzyme, which is dependent on its precise stereochemistry [1]. Unlike other fragments from the PanDDA screen, this compound's binding has been structurally validated, as evidenced by its well-defined electron density in the crystal structure [2]. The (1r,4R) and (2R) chiral centers are critical for the observed binding pose, and racemic mixtures or analogs with different substituents on the cyclohexane or oxolane rings will not replicate this specific interaction, leading to a loss of efficacy or altered selectivity profiles against the target [3].

Quantitative Evidence Guide for 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine HCl in Antiviral Discovery


Differentiation by Validated Target Engagement in EV-D68 3Dpol Crystal Structure

This compound is differentiated from non-binding or weakly binding fragments by its confirmed, specific interaction with the EV-D68 3Dpol enzyme. The target engagement has been structurally validated in a PanDDA analysis group deposition (PDB 13ZA) at 1.40 Å resolution [1]. This is in contrast to the majority of fragments screened, which did not yield interpretable electron density for the bound state, highlighting this compound as a confirmed hit [2].

Antiviral Drug Discovery Fragment-Based Screening Structural Biology

Stereochemical Differentiation from Generic Arylcyclohexylamine Scaffolds

The compound possesses a unique combination of (1r,4R) cyclohexane and (2R)-oxolane chirality [1]. This is a key differentiator from the broader class of arylcyclohexylamines, which often have varied or undefined stereochemistry and whose biological activity is highly dependent on stereoisomerism. This specific enantiomer is the one validated for binding to EV-D68 3Dpol, whereas the opposite enantiomer or racemic mixtures would not be expected to bind with the same affinity or pose [2].

Medicinal Chemistry Stereochemistry Selectivity

Enhanced Ligand Geometry and Fit Compared to Other Fragment Hits

Among fragment hits, the quality of the binding interaction can vary. For this compound, the ligand validation report for PDB entry 13ZA shows no atomic clashes, no stereochemical errors, and a high real-space correlation coefficient (RSCC) of 0.842 to the electron density map [1]. This indicates a well-ordered, unambiguous binding pose, which is a strong differentiator for prioritizing a fragment for further optimization. A higher RSCC directly correlates with a more reliable model of the protein-ligand interaction, giving medicinal chemists a more confident starting point for design.

Crystallography Fragment Screening Quality Metrics

Optimal Research Applications for 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine HCl


Validated Starting Point for Structure-Based Antiviral Lead Optimization

This compound is ideally suited as a validated starting fragment for structure-based drug design (SBDD) programs targeting EV-D68 3Dpol. The high-resolution crystal structure (PDB 13ZA) provides precise atomic coordinates for the binding interaction, enabling rational, structure-guided expansion and optimization of the fragment into more potent lead molecules [1]. The well-defined binding pose (RSCC 0.842) makes it a superior choice over non-validated hits for initiating a medicinal chemistry campaign [2].

Chiral Probe for Enteroviral Polymerase Mechanism Studies

The defined (1r,4R) and (2R) stereochemistry makes this hydrochloride salt a valuable chemical probe for studying the stereochemical requirements of ligand binding to viral RNA-dependent RNA polymerases. It can be used in competitive binding assays or co-crystallization experiments with various enteroviral 3Dpol enzymes to map conserved pharmacophoric features, as its specific chirality is essential for its interaction [3].

High-Quality Reference Ligand for Fragment Library Validation

Given its excellent geometric fit in the target's active site with no atomic clashes, this compound can serve as a high-quality reference ligand for validating new or existing fragment libraries in crystallographic screening campaigns against EV-D68 3Dpol or homologous targets. Its strong, unambiguous electron density makes it a reliable positive control for setting up and troubleshooting PanDDA or similar high-throughput crystallography pipelines [2].

Quote Request

Request a Quote for 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.